molecular formula C11H17N3O2 B8006900 Ethyl 3-amino-1-cyclopentyl-1h-pyrazole-4-carboxylate

Ethyl 3-amino-1-cyclopentyl-1h-pyrazole-4-carboxylate

Cat. No.: B8006900
M. Wt: 223.27 g/mol
InChI Key: OCSDBQPOOOLDIB-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1-cyclopentyl-1h-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two adjacent nitrogen atoms

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-1-cyclopentyl-1h-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-pyrazoles, while substitution reactions can produce a variety of functionalized pyrazoles .

Scientific Research Applications

Ethyl 3-amino-1-cyclopentyl-1h-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-amino-1-cyclopentyl-1h-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and other interactions that modulate the activity of these targets. This can lead to various biological effects, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-1h-pyrazole-4-carboxylate: Similar structure but lacks the cyclopentyl group.

    Ethyl 3-amino-1-phenyl-1h-pyrazole-4-carboxylate: Contains a phenyl group instead of a cyclopentyl group.

    Ethyl 3-amino-1-methyl-1h-pyrazole-4-carboxylate: Features a methyl group in place of the cyclopentyl group.

Uniqueness

The presence of the cyclopentyl group in ethyl 3-amino-1-cyclopentyl-1h-pyrazole-4-carboxylate imparts unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications .

Properties

IUPAC Name

ethyl 3-amino-1-cyclopentylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-2-16-11(15)9-7-14(13-10(9)12)8-5-3-4-6-8/h7-8H,2-6H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSDBQPOOOLDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1N)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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